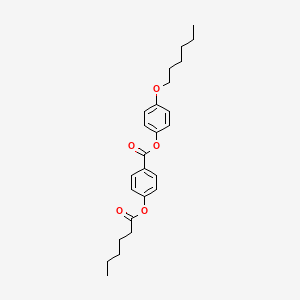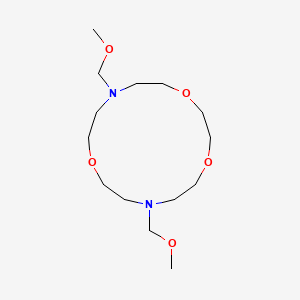
N,N'-Bis-(methoxymethyl)diaza-15-crown-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(methoxymethyl)diaza-15-crown-5 is a chemical compound with the IUPAC name 7,13-bis(methoxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
The synthesis of N,N’-Bis-(methoxymethyl)diaza-15-crown-5 typically involves the reaction of diaza-15-crown-5 with formaldehyde and methanol. The reaction conditions usually require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-Bis-(methoxymethyl)diaza-15-crown-5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis-(methoxymethyl)diaza-15-crown-5 has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. This property is useful in catalysis and separation processes.
Biology: The compound can be used to study ion transport and binding in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: It is used in the synthesis of other chemical compounds and materials, particularly in processes that require selective ion binding and transport.
Mechanism of Action
The mechanism by which N,N’-Bis-(methoxymethyl)diaza-15-crown-5 exerts its effects involves the formation of stable complexes with cations. The ether oxygen atoms and nitrogen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation can affect the reactivity and solubility of the cation, making it useful in various chemical processes.
Comparison with Similar Compounds
N,N’-Bis-(methoxymethyl)diaza-15-crown-5 can be compared with other crown ethers such as:
Diaza-15-crown-5: Lacks the methoxymethyl groups, which can affect its complexation properties.
Dibenzo-18-crown-6: Has a larger ring size and different complexation properties.
18-crown-6: A common crown ether with a larger ring size and different selectivity for cations.
The uniqueness of N,N’-Bis-(methoxymethyl)diaza-15-crown-5 lies in its specific ring size and the presence of methoxymethyl groups, which can influence its binding properties and reactivity.
Properties
Molecular Formula |
C14H30N2O5 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
7,13-bis(methoxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C14H30N2O5/c1-17-13-15-3-7-19-8-4-16(14-18-2)6-10-21-12-11-20-9-5-15/h3-14H2,1-2H3 |
InChI Key |
BUGYNAGBIZCZMF-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCOCCN(CCOCCOCC1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
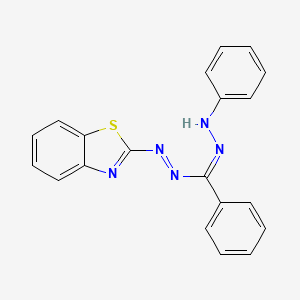
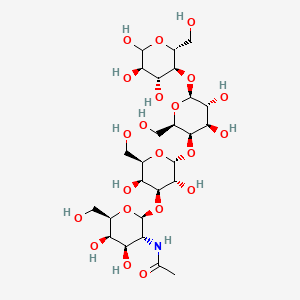
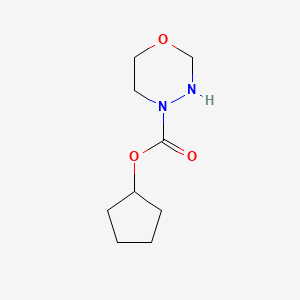
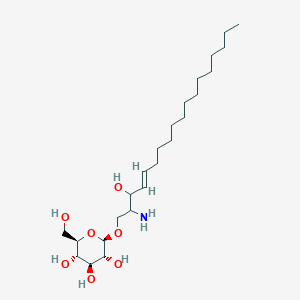
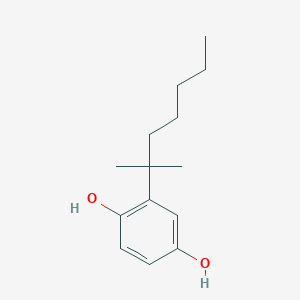
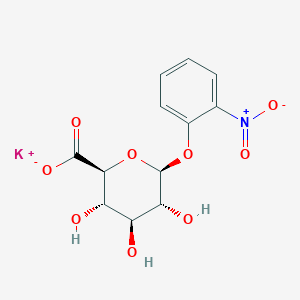
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
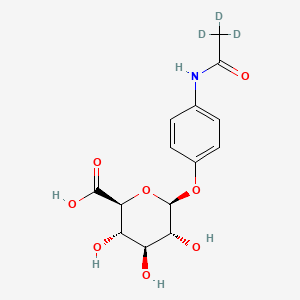
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

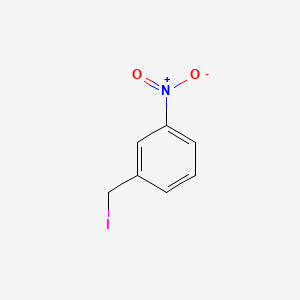
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
